![molecular formula C10H13ClN2OS B15238076 (NE)-N-[(5-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B15238076.png)
(NE)-N-[(5-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,E)-N-((5-CHLOROPYRIDIN-2-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound features a chloropyridine moiety and a sulfinamide group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-((5-CHLOROPYRIDIN-2-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE typically involves the reaction of 5-chloropyridine-2-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction, providing better control over reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(R,E)-N-((5-CHLOROPYRIDIN-2-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
(R,E)-N-((5-CHLOROPYRIDIN-2-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (R,E)-N-((5-CHLOROPYRIDIN-2-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzyme active sites, inhibiting their function. The sulfinamide group may also interact with proteins, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (R,E)-N-((5-BROMOPYRIDIN-2-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE
- (R,E)-N-((5-FLUOROPYRIDIN-2-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE
- (R,E)-N-((5-IODOPYRIDIN-2-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE
Uniqueness
(R,E)-N-((5-CHLOROPYRIDIN-2-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE is unique due to the presence of the chlorine atom in the pyridine ring, which can influence its reactivity and biological activity. The chloropyridine moiety provides distinct electronic properties compared to its bromine, fluorine, and iodine counterparts .
Eigenschaften
Molekularformel |
C10H13ClN2OS |
|---|---|
Molekulargewicht |
244.74 g/mol |
IUPAC-Name |
(NE)-N-[(5-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13ClN2OS/c1-10(2,3)15(14)13-7-9-5-4-8(11)6-12-9/h4-7H,1-3H3/b13-7+ |
InChI-Schlüssel |
KUCQUPHAVIWWPZ-NTUHNPAUSA-N |
Isomerische SMILES |
CC(C)(C)S(=O)/N=C/C1=NC=C(C=C1)Cl |
Kanonische SMILES |
CC(C)(C)S(=O)N=CC1=NC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15238005.png)
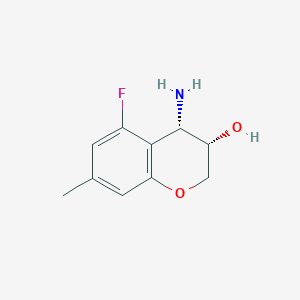
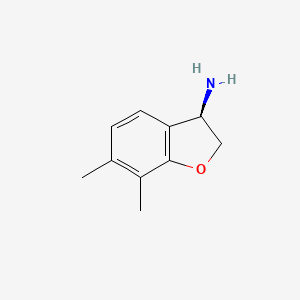
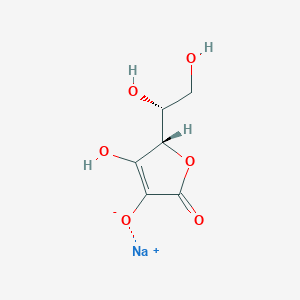
![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B15238030.png)
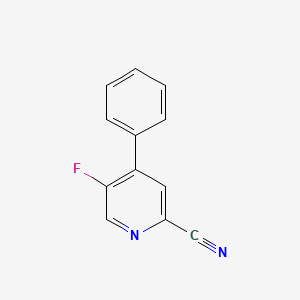
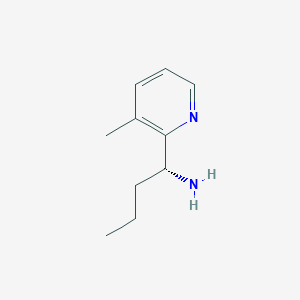
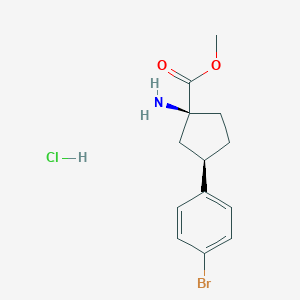
![tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate;oxalic acid](/img/structure/B15238061.png)

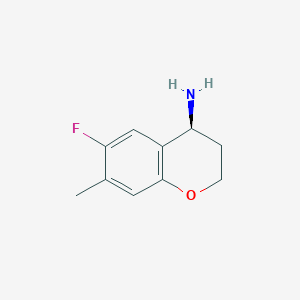
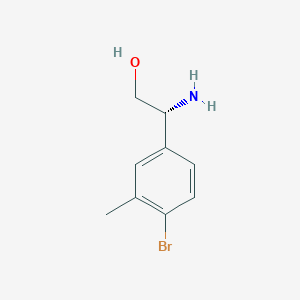

![(1R,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238100.png)
